

# SC-53116 (anti-Thy-1/CD90) Antibody Technical Support Center

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## Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B1193648

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SC-53116 antibody. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the target of the SC-53116 antibody?

The SC-53116 antibody targets the Thy-1 cell surface antigen, also known as CD90.<sup>[1][2]</sup> It is a mouse monoclonal antibody (clone OX7) raised against the rat thymocyte Thy-1 antigen and is recommended for the detection of the Thy-1.1 antigenic determinant.<sup>[1][2]</sup>

Q2: In which species and applications has the SC-53116 antibody been validated?

The SC-53116 antibody is recommended for use in mouse, rat, and human samples.<sup>[1]</sup> It has been cited in numerous publications for the following applications:

- Western Blot (WB)
- Immunoprecipitation (IP)
- Immunofluorescence (IF)
- Immunohistochemistry (Paraffin) (IHC(P))

- [Flow Cytometry \(FCM\)\[1\]](#)

Q3: What is the expected molecular weight of Thy-1/CD90 in a Western Blot?

Due to glycosylation, Thy-1/CD90 typically appears as a band at 25-37 kDa in a Western Blot.

Q4: I am seeing weak or no signal in my Western Blot. What could be the issue?

Several factors could contribute to a weak or absent signal. Based on user feedback, the recommended starting dilution of 1:1000 may be too high for certain cell lysates. Consider using a lower dilution, such as 1:500 or 1:250. Additionally, ensure your protein of interest is sufficiently expressed in your sample and that the transfer from gel to membrane was efficient. For a more detailed guide, please refer to the Western Blotting Troubleshooting section.

Q5: I am observing high background in my Immunohistochemistry (IHC) staining. How can I reduce it?

High background in IHC can be caused by several factors, including non-specific antibody binding or endogenous peroxidase activity. Ensure you are using an appropriate blocking buffer and that the antibody is diluted correctly. Adjusting incubation times and wash steps can also help to reduce background noise. For more specific recommendations, see the Immunohistochemistry Troubleshooting section.

## Data Presentation

### Recommended Starting Dilutions

Application	Recommended Starting Dilution	Dilution Range
Western Blot (WB)	1:200	1:100 - 1:1000
Immunoprecipitation (IP)	1-2 µg per 100-500 µg of total protein	-
Immunofluorescence (IF)	1:50	1:50 - 1:500
Immunohistochemistry (Paraffin) (IHC(P))	1:50	1:50 - 1:500
Flow Cytometry (FCM)	1 µg per 1x10 <sup>6</sup> cells	-

Data sourced from the Santa Cruz Biotechnology, Inc. product datasheet.[\[2\]](#)

## User-Reported Cross-Reactivity Data

Currently, there is no specific quantitative data available on the cross-reactivity of SC-53116 with other proteins. Researchers are encouraged to perform their own validation experiments and can use the following table to document their findings.

Potential Cross-Reactive Protein	Homology with Thy-1/CD90 (%)	Experimental Application	Result (Signal Intensity vs. Target)	Confirmation Method
e.g., Protein X	e.g., 65%	e.g., Western Blot	e.g., Weak band at different MW	e.g., Knockout cell line

## Troubleshooting Guides

### Western Blotting (WB)

Problem: Weak or No Signal

- Question: I am not seeing any bands or only very faint bands for my target protein. What should I do?

- Answer:
  - Antibody Concentration: The SC-53116 antibody may require a higher concentration for your specific sample. Try a lower dilution (e.g., 1:500 or 1:250).
  - Positive Control: Use a recommended positive control, such as rat or mouse brain extract, to confirm that the antibody and detection system are working correctly.
  - Protein Expression: Ensure that your cell lysate or tissue homogenate expresses Thy-1/CD90 at a detectable level.
  - Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful by using a Ponceau S stain before blocking.
  - Secondary Antibody: Confirm that your secondary antibody is compatible with a mouse primary antibody and is not expired.

#### Problem: High Background or Non-Specific Bands

- Question: My Western Blot shows high background or multiple unexpected bands. How can I improve the specificity?
- Answer:
  - Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
  - Washing Steps: Increase the number and duration of your wash steps to remove non-specifically bound antibodies.
  - Antibody Concentration: A high concentration of the primary or secondary antibody can lead to non-specific binding. Try increasing the dilution.
  - Sample Purity: Ensure your samples are free of contaminants and have been properly prepared. Protease inhibitors are recommended.

## Immunohistochemistry (IHC)

#### Problem: Weak or No Staining

- Question: I am observing very weak or no staining in my tissue sections. What could be the problem?
- Answer:
  - Antigen Retrieval: The epitope may be masked by formalin fixation. Ensure you are using the optimal antigen retrieval method (heat-induced or enzymatic). For SC-53116, a common method is heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0).
  - Antibody Incubation: Increase the incubation time of the primary antibody (e.g., overnight at 4°C) to allow for better binding.
  - Tissue Preparation: Ensure that the tissue was properly fixed, dehydrated, and embedded. Improper tissue preparation can lead to loss of antigenicity.[\[3\]](#)

#### Problem: High Background

- Question: There is a lot of background staining, which makes it difficult to interpret the results. What can I do?
- Answer:
  - Blocking: Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[\[4\]](#)
  - Endogenous Peroxidase Quenching: If you are using an HRP-conjugated secondary antibody, ensure that you have adequately quenched endogenous peroxidase activity (e.g., with 3% H<sub>2</sub>O<sub>2</sub>).[\[5\]](#)
  - Antibody Dilution: The primary or secondary antibody may be too concentrated. Perform a titration to find the optimal dilution that gives a strong signal with low background.
  - Washing: Ensure thorough washing between steps to remove unbound antibodies.

## Experimental Protocols

## Western Blotting Protocol for SC-53116

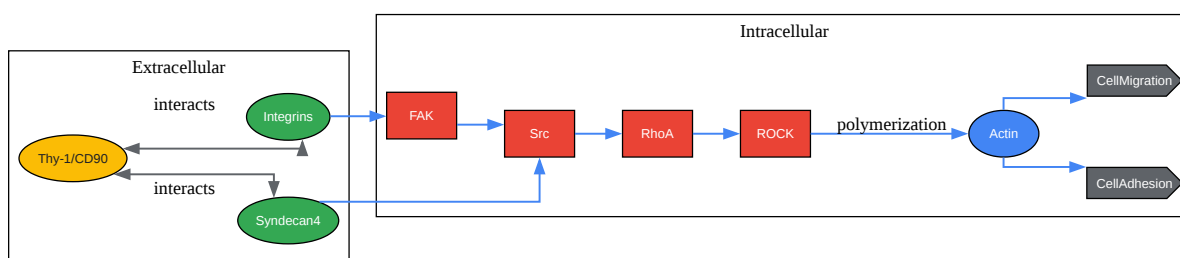
- **Sample Preparation:** Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
- **Gel Electrophoresis:** Load 20-30 µg of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the SC-53116 antibody diluted in the blocking buffer (starting at 1:200, can be optimized) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 6.
- **Detection:** Use an enhanced chemiluminescence (ECL) substrate to detect the signal. Capture the image using a digital imager or film.

## Immunohistochemistry (Paraffin-Embedded Sections) Protocol for SC-53116

- **Deparaffinization and Rehydration:** Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.<sup>[3]</sup>
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by immersing the slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes. Allow the slides to cool to room temperature.

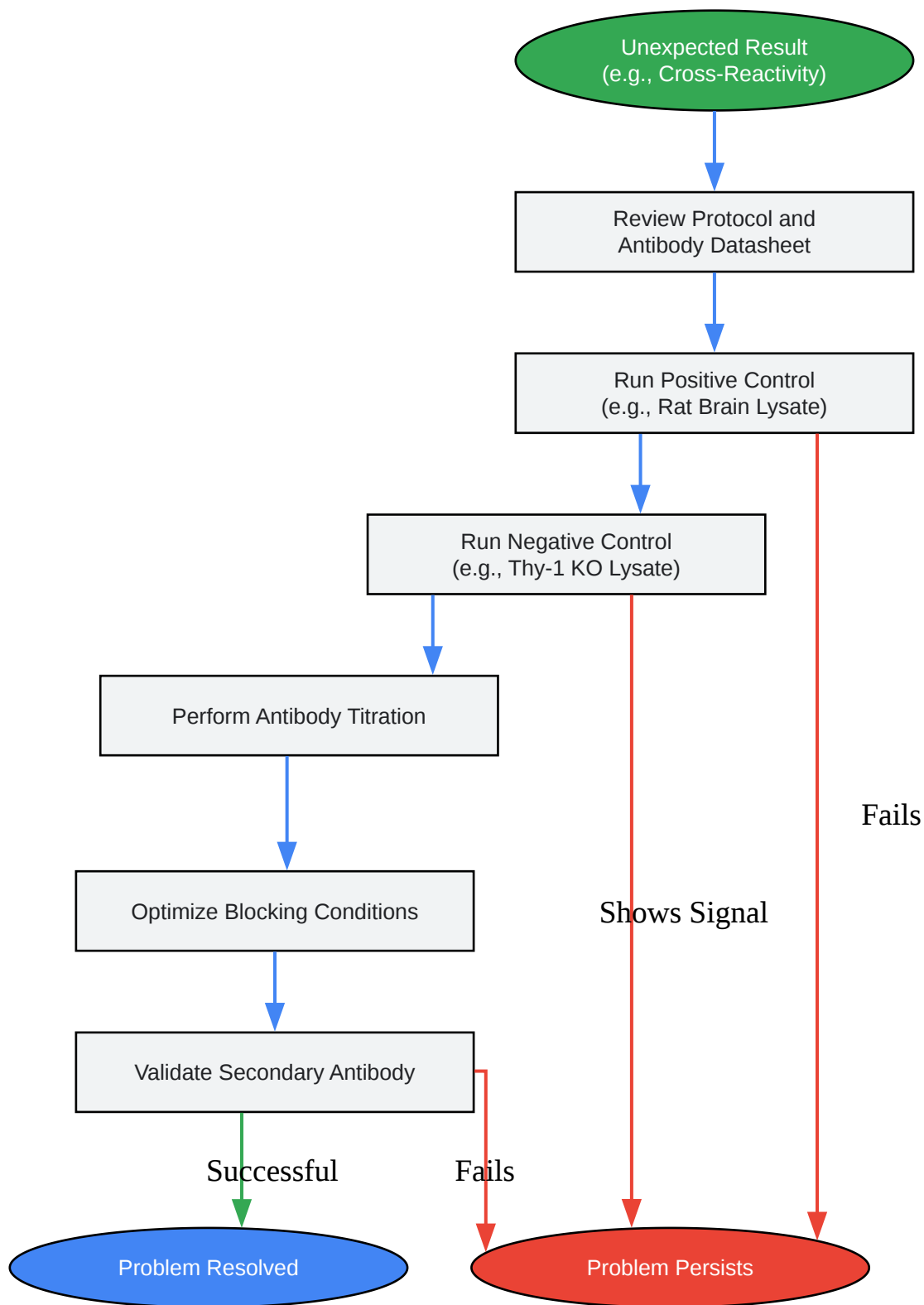
- Peroxidase Block: Incubate the slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
- Blocking: Block with a solution containing normal serum from the species in which the secondary antibody was raised for 30-60 minutes.
- Primary Antibody Incubation: Incubate the sections with the SC-53116 antibody (diluted 1:50 to 1:500 in blocking buffer) overnight at 4°C in a humidified chamber.
- Washing: Wash the slides three times with PBS.
- Secondary Antibody Incubation: Apply a biotinylated or HRP-polymer conjugated anti-mouse secondary antibody and incubate according to the manufacturer's instructions.
- Washing: Wash the slides three times with PBS.
- Detection: If using a biotinylated secondary, apply streptavidin-HRP. Then, add the DAB substrate and incubate until the desired stain intensity is reached.
- Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

## Visualizations



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Caption: Thy-1/CD90 Signaling Pathway.



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Caption: Experimental Workflow for Troubleshooting Antibody Specificity.

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